Hymenoxon

Description

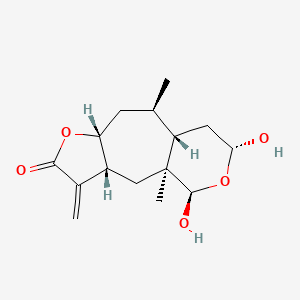

Structure

2D Structure

3D Structure

Properties

CAS No. |

57074-51-8 |

|---|---|

Molecular Formula |

C15H22O5 |

Molecular Weight |

282.33 g/mol |

IUPAC Name |

(1S,3R,7R,9R,10S,12R,14R)-12,14-dihydroxy-1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecan-5-one |

InChI |

InChI=1S/C15H22O5/c1-7-4-11-9(8(2)13(17)19-11)6-15(3)10(7)5-12(16)20-14(15)18/h7,9-12,14,16,18H,2,4-6H2,1,3H3/t7-,9-,10+,11-,12-,14-,15+/m1/s1 |

InChI Key |

PYINVOHSOZSEPB-DKGLCQEFSA-N |

SMILES |

CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2 |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](C[C@]3([C@H]1C[C@@H](O[C@H]3O)O)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1CC2C(CC3(C1CC(OC3O)O)C)C(=C)C(=O)O2 |

Other CAS No. |

57377-32-9 57074-51-8 |

Synonyms |

hymenovin hymenovin, (3aR-(3aalpha,4abeta,5alpha,7beta,8aalpha,9alpha,10aalpha))-isomer hymenoxone |

Origin of Product |

United States |

Biosynthesis and Ecological Interactions of Hymenoxon

Biogenetic Pathways in Producing Organisms

Hymenoxon is a secondary metabolite, meaning it is not essential for the basic metabolic processes of the plant but plays a crucial role in its survival and interaction with the environment. wikipedia.org The biosynthesis of this compound, like other sesquiterpene lactones, originates from the isoprenoid pathway. While the complete, detailed enzymatic steps leading to this compound are not fully elucidated, the general pathway is understood to begin with the assembly of isoprene (B109036) units.

The pathway proceeds through the formation of farnesyl pyrophosphate (FPP), a C15 intermediate, which then undergoes a series of cyclizations and enzymatic modifications, including oxidations and the formation of the characteristic lactone ring. A proposed biogenetic pathway suggests the involvement of germacrene A synthase. mpg.de The final structure of this compound is a complex sesquiterpene lactone characterized by an α-methylene-γ-lactone moiety, which is a common feature among biologically active compounds in the Asteraceae family. oup.comresearchgate.net

Variability of this compound Content Across Plant Populations and Environmental Factors

The concentration of this compound in plants like bitterweed is not static; it exhibits considerable variability both within and among different plant populations. arizona.edutamu.edu This variation is influenced by a combination of genetic factors, the phenological stage of the plant, and various environmental conditions. oup.comresearchgate.net

Research has shown that this compound levels are highest in the seedling stage of bitterweed and tend to decrease as the plant matures. oup.com For instance, in one study, this compound concentrations ranged from 1.1% to 4.5% (on a dry matter basis) in December seedlings, while in June, when the plants were mature and desiccated, the levels dropped to between 0% and 0.8%. oup.com Even at the same growth stage, significant differences in this compound content have been observed between plants from different locations, suggesting a genetic component to its production. oup.com

Environmental stressors also play a crucial role in modulating this compound content. researchgate.netmaxapress.com Factors such as moisture stress have been reported to increase the toxicity of bitterweed. arizona.edu Conversely, the application of the herbicide 2,4-D has been shown to significantly reduce this compound concentrations in the plant. arizona.edu Soil composition, including nutrient availability, can also impact the production of secondary metabolites, although direct correlations to this compound are still being investigated. oup.commaxapress.com

Table 1: this compound Content in Unsprayed Bitterweed at Different Phenological Stages

| Plant Stage | This compound Content (% of air-dry weight) |

| Vegetative | 2.33% |

| Full Flower | 0.71% - 1.47% |

| Data sourced from a study on the effect of 2,4-D on this compound concentration. arizona.edu |

Ecological Roles of this compound in Plant Defense Mechanisms

This compound serves as a potent defense mechanism for the plants that produce it, exhibiting a broad spectrum of biological activities against various organisms. wordpress.comresearchgate.net These activities are central to the plant's ability to survive and compete in its natural environment.

Antifeedant Properties Against Herbivores

One of the primary ecological roles of this compound is to deter herbivores. wikipedia.org As an antifeedant, it repels feeding through its toxicity and likely its bitter taste. wikipedia.org When ingested by herbivores, such as sheep, this compound can cause a range of toxic effects, leading to a learned aversion to the plant. agintexas.orgarizona.edu Studies on Spodoptera exigua (armyworm) have shown that extracts from Hymenoxys robusta, which contains related sesquiterpene lactones, possess significant antifeedant activity. researchgate.netresearchgate.net This deterrence is a crucial survival strategy for the plant, reducing the damage caused by grazing animals and insects. nih.gov

Insecticidal Activities and Pest Control Implications

Beyond its antifeedant properties, this compound and related compounds have demonstrated direct insecticidal activity. researchgate.netresearchgate.net Research on extracts from Hymenoxys robusta has indicated toxic effects on larvae of Spodoptera exigua. researchgate.net The methanol (B129727) extract, for example, not only suppressed feeding but also inhibited oviposition, and consumption of certain extracts led to infertile eggs. researchgate.netresearchgate.net These findings suggest that this compound-producing plants have the potential to be a source of natural compounds for pest control in agriculture. researchgate.netmdpi.com

Phytotoxic Effects on Co-occurring Flora

This compound also exhibits phytotoxic properties, meaning it can inhibit the growth of other plants. doraagri.commdpi.com This allelopathic effect gives the producing plant a competitive advantage by suppressing the growth of neighboring flora, thereby reducing competition for resources like water, sunlight, and nutrients. mdpi.com The release of such phytotoxic compounds into the soil can alter the plant community composition in the immediate vicinity. doraagri.com The strength of this phytotoxicity can vary depending on the concentration of the compound and the susceptibility of the target plant species. mdpi.com

Antimicrobial Activities Against Fungi and Bacteria

The defensive capabilities of this compound extend to the microbial world. Sesquiterpene lactones, as a class, are known for their antimicrobial properties. researchgate.netresearchgate.netmdpi.com Studies have shown that these compounds can inhibit the growth of various fungi and bacteria. researchgate.netscielo.sa.cr For example, vermeerin, a compound found in Hymenoxys robusta, showed specific antimicrobial activity against Staphylococcus aureus. researchgate.net Other sesquiterpene lactones have demonstrated inhibitory effects against fungi such as Candida albicans, Aspergillus niger, and Penicillium expansum, as well as bacteria like Bacillus subtilis. researchgate.netnih.gov This broad-spectrum antimicrobial activity helps protect the plant from a wide range of pathogens.

Table 2: Summary of Ecological Interactions of this compound

| Interaction | Target Organism(s) | Effect of this compound |

| Antifeedant | Herbivores (e.g., sheep, insects) | Deters feeding through toxicity and taste. wikipedia.orgarizona.edu |

| Insecticidal | Insects (e.g., Spodoptera exigua) | Toxic to larvae, inhibits oviposition, causes infertility. researchgate.netresearchgate.net |

| Phytotoxic | Competing plant species | Inhibits germination and growth of other plants. doraagri.commdpi.com |

| Antimicrobial | Fungi and Bacteria | Inhibits the growth of various pathogenic microbes. researchgate.netscielo.sa.cr |

Metabolic and Biotransformational Pathways of Hymenoxon

Biotransformation Processes in Animal Systems

In animal systems, hymenoxon undergoes biotransformation, primarily in the liver, to facilitate its excretion. These processes are crucial for reducing the compound's reactivity and promoting its elimination from the body.

Glucuronidation and Conjugation Reactions

One significant biotransformation pathway for this compound in animals is conjugation, particularly glucuronidation. Studies in sheep have shown that this compound is excreted as glucuronides nih.govagintexas.orgnih.gov. Glucuronidation is a metabolic process where glucuronic acid is attached to a substrate molecule, typically rendering it more polar and water-soluble, thus promoting its excretion msdmanuals.comsigmaaldrich.com. This conjugation is often catalyzed by UDP-glucuronosyltransferase (UGT) enzymes sigmaaldrich.com. While the specific UGT enzymes involved in this compound glucuronidation are not detailed in the search results, glucuronidation is a common mechanism for the detoxification and elimination of xenobiotics containing suitable functional groups sigmaaldrich.com.

Urinary and Biliary Excretion of Metabolites

Following biotransformation, this compound metabolites, such as glucuronides, are primarily eliminated from the animal body through urinary and biliary excretion nih.govnih.gov. Urinary excretion involves the elimination of water-soluble compounds through the kidneys msdmanuals.comfiveable.me. Biliary excretion involves the transport of compounds from the liver into the bile, which is then released into the intestines and eliminated in the feces msdmanuals.comfiveable.metoxmsdt.com. For compounds with a molecular weight greater than 300 g/mol and possessing both polar and lipophilic groups, biliary excretion is a more likely route, often facilitated by conjugation reactions like glucuronidation msdmanuals.comtoxmsdt.com. This compound has a molecular weight of 282.33 g/mol nih.gov, and its glucuronide conjugates would have a higher molecular weight, favoring biliary excretion in addition to urinary elimination. Studies in sheep have confirmed the excretion of this compound as glucuronides in the urine agintexas.orgnih.gov.

Reactions with Endogenous Biological Nucleophiles

This compound, like other sesquiterpene lactones with reactive centers, can interact with endogenous biological nucleophiles. These interactions are considered a primary mechanism for their biological activity and toxicity dokumen.pub.

Interaction with Sulfhydryl Groups (e.g., Cysteine, Glutathione)

A key interaction of this compound is with sulfhydryl (-SH) groups present in biological molecules, such as the amino acid cysteine and the tripeptide glutathione (B108866) ivis.orgnih.govdntb.gov.uanih.gov. Glutathione plays a crucial role in cellular defense against reactive compounds by acting as a nucleophile through its cysteine residue's thiol group nih.gov. This compound can bind with sulfhydryl groups, forming less toxic compounds ivis.orgagintexas.org. This reaction is particularly important in the rumen of animals consuming bitterweed, where sulfur-containing amino acids like cysteine and methionine can help reduce the toxicity of this compound ivis.orgagintexas.orgagintexas.org. Studies have shown that this compound can rapidly deplete hepatic glutathione levels nih.gov. Supplementation with compounds that elevate cellular glutathione levels, such as L-2-oxothiazolidine-4-carboxylate (OTC), has been shown to protect against hepatic glutathione depletion and the lethal toxicity of this compound in mice nih.gov.

Alkylation of Macromolecules and Cellular Components

The reactive functional groups within the this compound structure, such as the α-methylene and cyclopentanone (B42830) groups, can act as alkylating centers dokumen.pub. This allows this compound to undergo non-specific alkylation of biological macromolecules, including enzymes and potentially DNA dokumen.pubresearchgate.netacs.orgepa.gov. Alkylation of these vital cellular components can lead to the deactivation of essential cellular functions and contribute to the observed toxicity of this compound dokumen.pubresearchgate.net. While the sulfhydryl group is mentioned as a primary site of interaction for detoxification nih.govivis.orgagintexas.orgnih.gov, the alkylation of other macromolecules is also a significant aspect of its biological activity dokumen.pubresearchgate.net. Research indicates that the toxicity of sesquiterpene lactones is strongly dependent on their ability to alkylate biological molecules dokumen.pubresearchgate.net.

Microbial Biotransformation and Derivatization Studies

While the primary focus of the search results is on animal metabolism, there is some information regarding microbial biotransformation of related lactones, suggesting potential pathways that might also apply to this compound. Studies on the biotransformation of bicyclic unsaturated lactones using fungal and yeast strains have shown the production of new epoxylactones and hydroxylactones researchgate.net. Additionally, hydrolytic dehalogenation of halolactones by fungal strains has been observed researchgate.net. Although specific studies on the microbial biotransformation of this compound were not extensively detailed, the broader research on microbial transformations of lactones suggests that microorganisms could potentially derivatize this compound, altering its structure and properties. The rumen environment in animals, rich in microbial populations, is a site where some detoxification of this compound through reaction with sulfhydryl groups occurs ivis.orgagintexas.org. Further research would be needed to fully elucidate specific microbial biotransformation pathways of this compound.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 42295 |

| Cysteine | 588 |

| Glutathione | 124883 |

| Methionine | 6137 |

| Glucuronic acid | 10702 |

Interactive Data Tables (Conceptual)

Based on the text, a conceptual interactive data table could present findings related to the protective effects of sulfur-containing amino acids or glutathione-elevating compounds against this compound toxicity.

Table 1: Protective Effects Against this compound Toxicity

| Compound Administered | Effect on Hepatic Glutathione Levels | Effect on Lethal Toxicity (in mice) | Source |

| L-2-Oxothiazolidine-4-carboxylate (OTC) | Elevated | Protected | nih.gov |

| Cysteine | N/A (Reacts directly) | Reduced toxicity (in rumen) | ivis.orgagintexas.org |

| Methionine | N/A (Provides S for reaction) | Reduced toxicity (in rumen) | ivis.orgagintexas.orgagintexas.org |

Another conceptual table could summarize excretion routes.

Table 2: this compound Excretion Pathways in Animals

| Excretion Route | Metabolite Form(s) | Animal Species Studied | Source |

| Urinary | Glucuronides | Sheep | nih.govagintexas.orgnih.gov |

| Biliary | Glucuronides | Sheep (implied) | nih.govnih.gov |

Molecular and Cellular Mechanisms of Hymenoxon S Biological Activities

Modulation of Cellular Macromolecules

Hymenoxon's effects on cells include interactions with essential macromolecules, potentially leading to damage or altered function.

Nucleic Acid Interactions and DNA Damage Induction

This compound is capable of inducing repairable DNA damage in bacteria. nih.gov Studies using repair-deficient Bacillus subtilis mutants have indicated a DNA damaging effect of this compound. koreascience.kr

DNA damage can occur through various mechanisms, including interactions with radiomimetic compounds, which affect DNA similarly to radiation exposure. wikipedia.org These compounds can induce double-strand breaks via free-radical attacks on deoxyribose moieties. wikipedia.org Methylating agents can also attack vulnerable sites in DNA, leading to damage. nih.gov

Interactions between nucleic acids and proteins are critical for processes like DNA repair, replication, and transcription. refeyn.com DNA damage response (DDR) pathways are crucial for maintaining genomic stability and repairing lesions. nih.gov Some DDR proteins are also involved in initiating inflammatory responses upon detecting cytosolic nucleic acids. nih.gov

Enzyme Inhibition and Protein Adduct Formation

The toxicity of sesquiterpene lactones, including this compound, is linked to their alkylating centers. nih.gov These centers can react with biological molecules. Sesquiterpene lactones with an α-methylene-γ-lactone ring are known to inhibit the growth of various microorganisms and have an inhibitory effect on some enzymes. researchgate.net

Protein adduction, the covalent binding of a molecule to a protein, can significantly impact cellular homeostasis and adaptive responses. nih.gov Electrophilic compounds can form protein adducts, potentially inhibiting enzyme activity. semanticscholar.org The effectiveness of irreversible enzyme inhibitors is determined by the rate at which they form strong covalent bonds with the enzyme.

While specific detailed research findings on this compound's direct enzyme inhibition and protein adduct formation were not extensively available, the general mechanisms of sesquiterpene lactones, which share structural features with this compound, involve reactions with molecules, including proteins, often through alkylation. nih.govresearchgate.net Related sesquiterpene lactones like helenalin (B1673037) are known to have alkylating activity and target cysteine sulfhydryl groups in proteins, such as the p65 subunit of NF-κB, inhibiting its DNA binding. medchemexpress.com

Impact on Subcellular Organelles and Structures

Cellular stressors, including chemical factors like toxins, can significantly influence the functionality of organelles, impacting cellular homeostasis. mdpi.com Organelles such as mitochondria, the endoplasmic reticulum (ER), Golgi apparatus, and lysosomes are involved in cellular stress responses. mdpi.com These organelles typically perform essential roles in homeostasis, such as ATP production (mitochondria), protein and lipid synthesis (ER), and protein degradation (lysosomes). mdpi.com

Organelles are integrated into cellular networks that regulate metabolism, intracellular signaling, and cellular maintenance. Intimate physical contacts between organelles play important roles in metabolite exchange, organelle distribution, membrane dynamics, and signaling. Perturbations in the reorganization and segregation of organelles during processes like mitosis can lead to alterations in cell division. nih.gov

While specific details on this compound's direct impact on subcellular organelles were not found in the provided text, the general understanding of cellular stress induced by toxins suggests that organelles are likely targets, potentially leading to dysfunction and disruption of cellular processes.

Influence on Intracellular Signaling Cascades

This compound's biological effects can also involve the modulation of intracellular signaling pathways.

Effects on Signal Transduction Pathways (e.g., NF-κB modulation by related compounds)

Signal transduction pathways are crucial for transmitting signals through a cell, often involving a cascade of molecular events triggered by the binding of ligands to receptors. khanacademy.orgwikipedia.org These pathways regulate various cellular processes, including growth, proliferation, and metabolism. wikipedia.org

While direct evidence for this compound's modulation of specific signal transduction pathways like NF-κB was not explicitly provided, related sesquiterpene lactones, such as helenalin, are known to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). medchemexpress.comresearchgate.net Helenalin acts as a selective inhibitor by directly targeting the p65 subunit of NF-κB, likely through alkylation of cysteine residues, thereby inhibiting its DNA binding. medchemexpress.comresearchgate.netresearchgate.net The NF-κB pathway is involved in upregulating gene products that control cell survival and plays a crucial role in processes like inflammation and cancer progression. nih.govnih.gov Modulation of NF-κB signaling has been observed with various natural compounds. nih.gov

Cellular Stress Response Pathways

Cells respond to various stressors by activating complex adaptive programs known as cellular stress responses. mdpi.com These responses aim to restore cellular homeostasis and prevent cell death. mdpi.com Key stress response pathways include the heat shock response (HSR), unfolded protein response (UPR), DNA damage response (DDR), and responses to oxidative stress. mdpi.com

The integrated stress response (ISR) is a common pathway in eukaryotes that reprograms cellular translation to promote the survival of stressed cells. mdpi.com Cellular stress response pathways can mitigate the effects of toxins by activating mechanisms for detoxification, damage repair, and removal of damaged cells. These mechanisms include antioxidant responses, DNA repair systems, and the UPR, which helps manage misfolded proteins.

This compound has been studied in the context of toxicity, and its ability to induce DNA damage nih.govkoreascience.kr suggests it could trigger DNA damage response pathways. The presence of alkylating centers nih.gov may also lead to protein modifications that could activate pathways like the UPR if protein folding is affected. While specific this compound-induced stress response pathways were not detailed, the general mechanisms indicate that such responses are likely involved in the cellular handling of this compound.

Advanced Analytical Methodologies for Hymenoxon Research

Extraction and Purification Techniques from Biological Matrices

Extracting hymenoxon from biological matrices, such as plant tissue or biological fluids, is a critical initial step before analysis. Biological matrices are complex mixtures containing target analytes along with numerous other biological molecules that can interfere with analytical measurements. wisdomlib.org Effective extraction and purification are necessary to isolate this compound and remove interfering substances.

One successful method for extracting this compound from ground plant material involves the use of ethyl acetate. nih.gov Following extraction, purification techniques are employed to increase the concentration and purity of this compound. Column chromatography is a common method for purifying sesquiterpene lactones, including those from Hymenoxys robusta. Sorbents such as silica (B1680970) gel and reversed-phase HPLC have been utilized for purification, with mobile phases consisting of mixtures of solvents like hexane, ethyl acetate, methanol (B129727), and water. ubc.caresearchgate.net Liquid-liquid extraction is also a basic and commonly used procedure for extracting drugs and poisonous substances from various biological matrices like blood, urine, and tissues. researchgate.net More sophisticated extraction procedures include solid phase extraction (SPE) and solid phase microextraction (SPME), which can be more expensive but less time-consuming. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are vital for separating this compound from other compounds present in the extracted sample, allowing for its specific detection and quantification.

Gas-Liquid Chromatography (GLC) and Gas Chromatography-Mass Spectrometry (GC-MS)

Gas-Liquid Chromatography (GLC) has been successfully applied for the quantitative analysis of this compound in plant tissue. Early research utilized a 3% OV-17 GLC column for this purpose. nih.govfao.org

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection and identification capabilities of MS. wikipedia.org This technique is widely used for identifying different substances within a test sample, including volatile and semi-volatile organic molecules. thermofisher.com GC-MS has been used to analyze extracts of Baileya multiradiata and Helenium hoopsii for the presence of this compound. acs.org A compound cochromatographing with this compound on 3% OV-17 and 3% QF-1 GLC columns and yielding a statistically identical mass spectrum to this compound was detected in both plants. acs.org GC-MS can be used for both qualitative and quantitative analysis. youtube.com In GC-MS, the sample is vaporized and separated on a capillary column, and the components are then detected by a mass spectrometer. thermofisher.comyoutube.com The mass spectrometer ionizes the separated compounds and sorts them based on their mass-to-charge ratio (m/z), providing a mass spectrum that can be used for identification and structural information. msu.edubccampus.ca

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a widely used chromatographic method for separating and identifying components in liquid samples, suitable for both qualitative and quantitative determination of organic compounds. mst.or.jp HPLC is particularly useful for compounds that are not sufficiently volatile for GC. Quantitative analysis by HPLC involves separating the analyte on a column and detecting it, typically using a UV-Vis detector. japsonline.comnih.gov The amount of the substance is quantified by comparing the peak area or height to a calibration curve generated from standards of known concentrations. japsonline.com

Reverse-phase high-pressure liquid chromatography has been used in research involving this compound. For instance, it was employed to separate stable Schiff base products formed between the reactive dialdehyde (B1249045) form of this compound and deoxyguanosine. nih.gov These adducts, initially eluting as a single impure peak on an octadecylsilane (B103800) column, were further separated on amino and diphenyl-bonded phases using a mobile phase containing 10% methanol. nih.gov HPLC coupled with mass spectrometry (LC-MS or LC-MS/MS) offers enhanced sensitivity and selectivity for quantitative bioanalysis in biological matrices. nih.gov

Spectroscopic Techniques for Structural Elucidation and Confirmation

Spectroscopic methods provide detailed information about the structure of this compound, confirming its identity and revealing its molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structures of organic molecules by providing information about the types and connectivity of atoms within a molecule. rsc.orgresearchgate.net Both ¹H NMR and ¹³C NMR spectra are commonly used, providing data on proton and carbon environments, respectively. nih.gov Two-dimensional (2D) NMR experiments, such as COSY, HSQC, HMBC, and NOESY, provide correlations between atoms, aiding in the assignment of signals and the construction of the molecular skeleton. researchgate.net

NMR spectroscopy has been used to confirm the structure of this compound. acs.org In studies investigating the interaction of this compound with deoxyguanosine, proton NMR spectra of purified adducts showed a loss of signals corresponding to the hydroxyl groups in the bishemiacetal moiety of this compound. nih.gov ¹³C NMR spectra of the major adduct revealed a molecular size consistent with the interaction of at least two guanine (B1146940) residues per this compound molecule, suggesting DNA cross-linking. nih.gov Recent advancements in NMR, combined with computational methods, allow for structure elucidation with very small sample amounts. researchgate.net

Mass Spectrometry (MS) Applications

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound. msu.edubccampus.ca This information is crucial for identifying unknown compounds and confirming the identity of known ones. wikipedia.orgmsu.edu MS is often coupled with chromatographic techniques like GC or HPLC to analyze complex mixtures. bccampus.caclariant.com

MS has been used in the identification of this compound in plant extracts. acs.orgnih.gov The mass spectrum of a compound found in Baileya multiradiata and Helenium hoopsii was statistically identical to that of this compound, supporting its presence in these plants. acs.org MS applications are diverse and include areas such as drug discovery, environmental analysis, and the analysis of biological molecules. thermofisher.comresearchgate.net The fragmentation pattern observed in a mass spectrum can serve as a "fingerprint" for identifying compounds. msu.edu High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of a compound. ubc.caclariant.com

Method Validation and Standardization in this compound Quantification

Method validation and standardization are critical processes in analytical chemistry to ensure that quantitative methods are reliable, accurate, and fit for their intended purpose. humanjournals.comacs.org Validation involves evaluating various performance parameters to confirm the method's suitability for a specific application. humanjournals.comscielo.org.mx

While specific detailed validation data solely focused on this compound quantification methods were not extensively available in the immediate search results, the principles and parameters for validating chromatographic methods like HPLC and LC-MS, which are used for this compound, are well-established in analytical chemistry. humanjournals.comut.ee

Key validation parameters for quantitative analytical methods typically include:

Selectivity/Specificity: Demonstrating that the method can accurately measure the analyte (this compound) in the presence of other components in the sample matrix (e.g., plant extract components) scielo.brglobalresearchonline.netnih.gov

Linearity: Assessing the proportional relationship between the analyte concentration and the instrument response over a defined range. scielo.brmdpi.comnih.govraccefyn.conih.gov This is often determined by analyzing a series of standards at different concentrations and constructing a calibration curve. scielo.brmdpi.comlibretexts.org

Accuracy: Evaluating how close the measured values are to the true concentration of the analyte. scielo.org.mxscielo.brglobalresearchonline.netmdpi.comnih.govnih.gov This can be assessed through the analysis of certified reference materials or by spiking known amounts of the analyte into blank matrix samples (recovery studies). scielo.org.mxscielo.brmdpi.com

Precision: Measuring the reproducibility of the results when the same sample is analyzed multiple times. scielo.org.mxscielo.brglobalresearchonline.netmdpi.comnih.govnih.gov Precision is typically expressed as repeatability (intra-day variation) and intermediate precision (inter-day variation). mdpi.comnih.gov

Detection Limit (LOD): The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified. scielo.org.mxscielo.brmdpi.comraccefyn.conih.gov

Quantification Limit (LOQ): The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. scielo.org.mxscielo.brmdpi.comraccefyn.conih.gov

Standardization in analytical chemistry involves using standards with known concentrations of the analyte to calibrate the analytical method. libretexts.orgedu.krd This process establishes the relationship between the measured signal and the analyte concentration, allowing for the accurate quantification of the analyte in unknown samples. libretexts.org The accuracy of standardization relies on the quality of the standards used. libretexts.org

While specific data tables detailing the validation parameters for this compound quantification were not retrieved, the general principles of validating HPLC and LC-MS methods as applied to other compounds provide a framework. For example, validation studies for LC-MS/MS methods for quantifying other compounds in complex matrices like plasma or food have reported linearity with R² values above 0.99, recoveries within acceptable ranges (e.g., 74.0–106.0%), and acceptable precision (RSD values). mdpi.comjfda-online.comnih.gov LOD and LOQ values are determined based on signal-to-noise ratios or the lowest concentration meeting validation criteria. mdpi.comnih.gov

The standardization of this compound quantification methods would involve preparing standard solutions of known this compound concentration and using these to create calibration curves under optimized chromatographic conditions. libretexts.org Matrix-matched standards or isotopically labeled internal standards can be employed, particularly when analyzing complex matrices like plant tissue, to compensate for matrix effects and improve accuracy. uni-goettingen.de

Structure Activity Relationship Sar Investigations of Hymenoxon and Analogs

Identification of Pharmacophoric Elements and Active Centers

The biological activity of hymenoxon and other sesquiterpene lactones is primarily linked to the presence of electrophilic centers capable of undergoing Michael addition reactions with nucleophiles in biological systems nih.govresearchgate.netnih.govresearchgate.net. A key pharmacophoric element in many toxic sesquiterpene lactones, including this compound, is the α-methylene-γ-lactone moiety nih.govnih.govresearchgate.netmdpi.com. This functional group acts as a Michael acceptor nih.govwikipedia.orgnih.gov.

In this compound, the exocyclic methylene (B1212753) group conjugated with the lactone carbonyl is identified as a primary reactive site agintexas.org. Additionally, the presence of other alkylating centers, such as cyclopentenone or hemiacetal moieties, can contribute to the toxicity of sesquiterpene lactones nih.gov. This compound is a dihemiacetal sesquiterpene lactone, possessing these features ubc.caresearchgate.net. The reactive dialdehyde (B1249045) form of this compound has been shown to bind to deoxyguanosine and form adducts with guanine (B1146940) residues in DNA, suggesting it can act as a bifunctional alkylating agent capable of cross-linking DNA nih.gov.

Comparative Analysis of this compound with Other Sesquiterpene Lactones

Comparing the structures and activities of this compound with other sesquiterpene lactones provides insights into the structural determinants of their biological effects. Sesquiterpene lactones exhibit a wide range of biological activities, including cytotoxic, antitumor, anti-inflammatory, antibacterial, and antifungal effects researchgate.netresearchgate.netresearchgate.net. These activities are often correlated with the presence and number of Michael acceptor groups.

For instance, studies comparing this compound with helenalin (B1673037), another toxic sesquiterpene lactone found in Helenium species, have been conducted researchgate.netdntb.gov.uaacs.orgnih.gov. Both compounds are known for their toxicity, which is linked to their ability to alkylate biological molecules researchgate.netnih.gov. Research indicates that the number of alkylating centers in a sesquiterpene lactone may be related to its inhibitory activity on mitochondrial oxidative phosphorylation, although the precise SAR can be complex nih.gov.

Another comparative study involving ivalin (B1214184) and parthenolide, which also contain the α-methylene-γ-lactone group, showed that their cytotoxicity in certain cell lines was significantly higher compared to geigerin, a sesquiterpene lactone with lower toxicity mdpi.com. This enhanced toxicity was attributed to the presence of the exocyclic methylene groups mdpi.com. Ivalin, possessing a second exocyclic methylene group, showed even greater toxicity mdpi.com. This supports the concept that the presence and potentially the number and location of these reactive centers are critical for potent biological activity.

Vermeerin, a secopseudoguaianolide isolated from Hymenoxys robusta, has shown specific antibacterial activity against Staphylococcus aureus, while other compounds from the same plant did not exhibit this activity ubc.caresearchgate.net. This highlights that structural variations within the sesquiterpene lactone class can lead to differential biological profiles.

Synthetic Modification and Biological Evaluation of this compound Derivatives

Synthetic modification of sesquiterpene lactones is a common approach to explore SAR and potentially develop compounds with improved efficacy or reduced toxicity. While specific details on extensive synthetic modification and biological evaluation solely of this compound derivatives are less prominent in the provided results compared to SAR principles and comparisons with other lactones, the general approach within the field involves altering functional groups, stereochemistry, or the carbon skeleton and then testing the resulting compounds for biological activity evitachem.comnih.govanalis.com.my.

For example, studies on other sesquiterpene lactones have involved the synthesis of amino derivatives to study their antitrypanosomal activity nih.gov. These studies demonstrated that modifications could influence both activity and selectivity nih.gov. The creation of simplified analogs is also a strategy used by researchers to understand structure-activity relationships evitachem.com. The biological evaluation of these synthetic derivatives often involves in vitro assays to assess cytotoxicity, antimicrobial activity, or other relevant effects nih.govanalis.com.mymdpi.com.

Computational and Molecular Modeling Approaches in SAR Studies

Computational and molecular modeling techniques play an increasingly important role in SAR investigations of natural products like this compound. These methods can complement experimental studies by providing insights into the potential interactions of compounds with biological targets and predicting activity based on structural features dntb.gov.uanih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) models aim to establish mathematical relationships between chemical structure descriptors and biological activity nih.gov. These models can be used to predict the activity of new or untested compounds nih.gov. For sesquiterpene lactones, QSAR studies have been employed to understand the structural determinants of various activities, including cytotoxicity and anti-inflammatory effects researchgate.net.

Molecular docking and pharmacophore modeling are other computational techniques used in SAR analysis and lead optimization nih.gov. Molecular docking can predict how a compound might bind to a specific protein target, while pharmacophore modeling identifies the essential features of a molecule required for a particular biological activity nih.gov. These methods can help to identify the critical functional groups and their spatial arrangement necessary for interaction with biological targets, such as the cysteine residues that undergo Michael addition with sesquiterpene lactones nih.gov.

Computational models have also been used in the context of predicting toxicity, including drug-induced liver injury, and SAR analysis is a component of such models dntb.gov.uanih.gov. While specific computational studies focused exclusively on modeling the SAR of this compound itself are not detailed in the provided results, the application of these techniques to sesquiterpene lactones in general is established and relevant to understanding the broader context of this compound SAR.

Experimental Research Models and Methodological Approaches in Hymenoxon Studies

In Vitro Systems for Mechanistic Elucidation

In vitro systems are valuable for investigating the cellular and molecular mechanisms underlying hymenoxon's effects without the complexity of a whole organism. These models allow for controlled experiments focusing on specific interactions and pathways.

Bacterial and Yeast Assays for Mutagenicity and DNA Interactions

Bacterial and yeast assays are commonly employed to assess the mutagenic potential of compounds and their ability to interact with DNA. The Ames test, a bacterial reverse mutation assay, is a widely used method for this purpose, utilizing various Salmonella typhimurium and Escherichia coli strains with specific mutations in amino acid synthesis pathways. nih.gov These strains are designed to be sensitive to mutagens that cause different types of DNA damage. nih.gov Reversion to amino acid independence indicates mutagenicity. nih.gov

Studies have investigated this compound's genotoxicity using bacterial systems. This compound was tested for genotoxicity using six strains of Bacillus subtilis. It was found to produce lethal DNA damage in strains RecA8 and MC-1, indicating its capability to induce repairable DNA damage in bacteria. nih.gov However, another study using the Salmonella/mammalian microsome test found this compound to be a direct-acting mutagen but did not produce lethal DNA damage in Escherichia coli polA or Bacillus subtilis recombinational assays. nih.gov

Yeast assays, such as the yeast one-hybrid system, are used to study protein-DNA interactions. nih.govyoutube.com While general methods for yeast DNA interaction studies exist, specific detailed findings on this compound's direct interaction with yeast DNA or its mutagenic effects in yeast were not prominently featured in the search results. Yeast models are often used to study transcriptional regulation and protein complex-DNA interactions. nih.govyoutube.comembopress.orgnih.gov

Mammalian Cell Culture Models for Cellular Response Analysis

Mammalian cell culture provides a system to study the direct effects of this compound on mammalian cells, allowing for analysis of cellular responses such as viability, proliferation, and specific pathway activation or inhibition. evitria.com Various mammalian cell lines, including those derived from different tissues like skin or kidney, can be cultured and used for research. researchgate.net

Research has utilized mammalian cells to investigate this compound's effects. Studies have examined the impact of this compound on mammalian cells, including potential interactions with cellular components. researchgate.netusask.ca For instance, research has explored the effects of this compound on cells, including its potential to induce oxidative stress. dntb.gov.ua Mammalian cell gene mutation tests, using cell lines like mouse lymphoma cells or Chinese hamster cells, are also employed to screen for potential mammalian mutagens. clinmedjournals.org

Isolated Enzyme and Biochemical Systems

Studying this compound's interactions with isolated enzymes and biochemical systems helps to elucidate its molecular targets and mechanisms at a fundamental level. Sesquiterpene lactones, including those with α-methylene-γ-lactone moieties like this compound, are known to bind to free sulfhydryl (-SH) groups in amino acids and proteins, which can lead to the destruction of enzyme activity. arizona.edu

Biochemical studies have shown that this compound can bind to deoxyguanosine in a cell-free system, forming adducted guanine (B1146940) residues in sheep lymphocyte DNA. nih.gov This indicates a direct interaction with DNA components. Mitogen-stimulated DNA synthesis in lymphocytes was inhibited by this compound at concentrations greater than 100 µM, while unscheduled DNA synthesis was initiated at concentrations exceeding 50 µM and inhibited at concentrations above 100 µM. nih.gov An HPLC method has been developed to separate unmodified this compound and deoxyguanosine from the this compound-deoxyguanosine adduct, enabling quantification of adducts in treated cells. nih.gov

In Vivo Animal Models for Systemic Biological Investigations (Non-Clinical)

In vivo animal models are crucial for understanding the systemic effects of this compound, including its metabolism, distribution, and impact on various organs and physiological processes within a living system. researchgate.net

Rodent Models for Organ-Specific Cellular Changes (e.g., Hepatic Ultrastructure)

Rodent models, particularly mice and rats, are frequently used in toxicology and pathology studies due to their relatively low cost, ease of handling, and well-characterized genetics and physiology. researchgate.net They can be used to investigate organ-specific effects, such as changes in hepatic ultrastructure.

Studies in mice have examined the effects of this compound on liver ultrastructure. In one study, young male mice were given oral doses of this compound for 5, 10, or 20 days. While hepatocyte organelles generally appeared normal, the bile canaliculi of this compound-treated mice contained a fine granular material and membranous structures and were markedly dilated compared to control groups. nih.gov The mean area of bile canaliculi was significantly larger in this compound-treated mice across the different time points (14.08 µm² at 5 days, 15.65 µm² at 10 days, and 17.56 µm² at 20 days) compared to control mice (7.73 µm²). nih.gov Despite these observed changes, the mouse model was considered not ideal for studying hepatic ultrastructural changes induced by this compound at the tested dosages and duration. nih.gov

Rodent models are also used in genotoxicity testing in vivo to confirm or exclude potential mutagenicity observed in in vitro assays. clinmedjournals.org

Ruminant Models for Metabolic and Systemic Responses

Research in ruminants has provided insights into this compound's metabolic fate and systemic impact. This compound is metabolized, and metabolites have been isolated from the urine of sheep, although in minor quantities. agintexas.orgarizona.edu Studies have shown that this compound can be conjugated with glucuronides and excreted via urine and bile. nih.gov

This compound toxicosis in sheep can lead to severe symptoms, including bloating, central nervous system depression, liver and kidney damage, and termination of rumen activity. agintexas.org The compound's ability to bind to sulfhydryl groups is considered a key aspect of its toxicity, potentially affecting rumen microbial activity and host enzymes. agintexas.orgarizona.edu Ruminant models are used to study strategies to mitigate this compound toxicity, such as protein supplementation which may aid in detoxification. agintexas.org The study of rumen fluid and its metabolic processes in ruminants is an active area of research, contributing to the understanding of how compounds like this compound are processed. animbiosci.orgwur.nlnih.gov

| Experimental Model Type | Specific Model/System | Key Findings/Applications | Relevant Section |

| In Vitro | Bacillus subtilis assays | Produced lethal DNA damage in certain strains, indicating capability to induce repairable DNA damage. nih.gov | 7.1.1 |

| In Vitro | Salmonella/mammalian microsome test | Found to be a direct-acting mutagen. nih.gov | 7.1.1 |

| In Vitro | Escherichia coli polA assays | Did not produce lethal DNA damage in this assay. nih.gov | 7.1.1 |

| In Vitro | Mammalian Cell Culture | Used to study cellular responses and potential for oxidative stress. researchgate.netusask.cadntb.gov.ua Screening for mutagenicity. clinmedjournals.org | 7.1.2 |

| In Vitro | Cell-free system (this compound + deoxyguanosine) | Binds to deoxyguanosine, forming adducts. nih.gov | 7.1.3 |

| In Vitro | Isolated Lymphocytes (Sheep) | Inhibited mitogen-stimulated DNA synthesis and affected unscheduled DNA synthesis. nih.gov | 7.1.3 |

| In Vivo | Mouse Model | Examined hepatic ultrastructural changes (bile canaliculi dilation observed). nih.gov Used in genotoxicity testing. clinmedjournals.org | 7.2.1 |

| In Vivo | Sheep Model | Used to study metabolic fate (metabolites in urine), systemic toxicosis (CNS depression, organ damage), and mitigation strategies. agintexas.orgarizona.edu | 7.2.2 |

| In Vivo | Cattle and Goat Models | Recognized as susceptible to this compound toxicosis, though typically do not graze toxic plants in sufficient amounts to cause toxicosis. agintexas.org | 7.2.2 |

| In Vivo | Ruminant Rumen Fluid | Used to study metabolic processes and detoxification mechanisms. animbiosci.orgwur.nlnih.gov | 7.2.2 |

Alternative In Vitro Methodologies for Mechanistic Toxicology

In vitro methods, conducted in controlled laboratory environments outside of a living organism, offer valuable tools for investigating the toxicological properties of compounds at the cellular and molecular levels. These methods allow for simplified systems, enabling researchers to isolate specific cell types or tissues and study direct interactions with the substance of interest.

Microphysiological Systems and Organ-on-a-Chip Technologies

Microphysiological Systems (MPS), often referred to as organ-on-a-chip (OoC) technologies, represent advanced in vitro platforms designed to mimic the complex physiological aspects of human tissues and organs ufz.denih.govfda.govopenrepository.comnih.govmdpi.comfrontiersin.orgnih.govmdpi.comharvard.edu. These systems utilize microfluidics and engineered tissue constructs to recreate key structural and functional characteristics of organs, such as blood flow, mechanical forces, and tissue-tissue interfaces mdpi.commdpi.comharvard.edu. MPS aim to bridge the gap between conventional static 2D cell cultures and complex in vivo models, offering a more physiologically relevant environment for toxicity testing and mechanistic studies openrepository.comnih.gov. Examples of MPS include liver-on-a-chip, lung-on-a-chip, and multi-organ systems mdpi.comfrontiersin.orgmdpi.comcn-bio.comlnhlifesciences.orgdarpa.mil. These platforms can be used to study various aspects of drug and chemical effects, including metabolism, toxicity, and drug-drug interactions cn-bio.comdarpa.mil.

In Vitro to In Vivo Extrapolation (IVIVE) Frameworks

In Vitro to In Vivo Extrapolation (IVIVE) frameworks are computational and mathematical approaches used to translate in vitro data into predictions of in vivo outcomes nih.govresearchgate.netnih.govnih.gov. A key component of IVIVE is toxicokinetic (TK) modeling, which describes how a substance is absorbed, distributed, metabolized, and excreted by the body (ADME) ufz.denih.gov. By integrating in vitro data on parameters such as metabolic rates or protein binding with physiological information, IVIVE frameworks, including physiologically based toxicokinetic (PBTK) models, can estimate internal exposure concentrations in tissues and organs in vivo based on external exposure levels nih.govnih.govnih.gov. This allows researchers to contextualize in vitro toxicity findings within a predicted in vivo exposure scenario nih.govnih.gov.

Quantitative IVIVE (QIVIVE) specifically aims to extrapolate in vivo doses from in vitro measured or estimated concentrations to define relevant in vivo exposures related to observed in vitro adverse effects nih.govnih.gov. While IVIVE is a critical aspect of modern toxicology for translating in vitro results nih.gov, specific detailed applications of IVIVE frameworks solely for this compound were not extensively described in the provided search results. General principles of TK and PBTK modeling are well-established nih.govnih.gov, and these could theoretically be applied to this compound if sufficient in vitro ADME data were available.

Principles of Experimental Design and Statistical Considerations

Robust experimental design and appropriate statistical analysis are fundamental to obtaining reliable and interpretable results in any scientific study, including those investigating the toxicology of compounds like this compound.

Controlled Experimental Design Protocols

Controlled experimental design protocols are essential for minimizing bias and ensuring that observed effects can be attributed to the variable being studied (e.g., the presence or concentration of this compound). Key elements of controlled experimental design include defining clear objectives and hypotheses, selecting appropriate experimental models (e.g., cell lines, primary cells, MPS), determining sample size, randomization of treatments, and inclusion of appropriate control groups nih.govpaasp.netnih.gov. Control groups, such as vehicle controls or untreated controls, are crucial for establishing a baseline and accounting for factors other than the test substance that might influence the outcome. For in vitro studies, considerations such as the independence of replicates and avoiding pseudoreplication are vital for valid statistical analysis paasp.net. The design should also consider the endpoints being measured and the time course of potential effects.

While the provided search results discuss general principles of experimental design in toxicology studies nih.govpaasp.netnih.govacs.org, specific detailed controlled experimental design protocols used solely for this compound studies utilizing advanced in vitro methodologies were not extensively detailed. Research on this compound's genotoxic properties in vitro has been conducted acs.orgresearchgate.netepa.gov, implying the use of controlled experimental setups involving cell systems and appropriate assays.

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Hymenoxon in plant tissues, and how do they ensure reproducibility?

- Methodological Answer : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for quantifying this compound in plant matrices. Key validation parameters include calibration curves (linearity ≥0.99), recovery rates (85–115%), and limits of detection (LOD ≤0.01 ppm). For example, Hill et al. (1979) optimized column conditions (C18 reverse-phase) and solvent gradients to resolve this compound from co-eluting plant metabolites, achieving a precision of ±2.3% RSD . Reproducibility requires strict adherence to sample preparation protocols, such as lyophilization and methanol extraction, to minimize matrix effects.

Q. How does 2,4-D application influence this compound concentrations in Hymenoxys odorata, and what experimental designs are appropriate for field studies?

- Methodological Answer : Field experiments should use randomized block designs with treated (2,4-D at 1–2 kg/ha) and control plots. Post-application sampling must account for phenological stages (e.g., vegetative vs. flowering) and environmental variables (soil moisture, temperature). Jones et al. (1982) observed a 46% reduction in this compound content in sprayed plants, but toxicity in sheep did not proportionally decrease, suggesting synergistic compounds may contribute to effects . Statistical models (ANOVA with Tukey’s HSD) should test interactions between treatment, plant maturity, and this compound variability (e.g., 0.71–2.33% in unsprayed plants) .

Advanced Research Questions

Q. What mechanisms explain the contradictory toxicity outcomes between chemically quantified this compound levels and observed in vivo effects in ruminants?

- Methodological Answer : Discrepancies arise from metabolic activation pathways. For instance, this compound’s toxicity in sheep involves hepatic conversion to reactive intermediates via cytochrome P450 enzymes. Pretreatment with microsomal enzyme inducers (e.g., phenobarbital) exacerbates toxicity, while inhibitors (e.g., SKF-525A) reduce lethality in murine models . Advanced studies should integrate in vitro hepatocyte assays (measuring CYP450 activity) with in vivo metabolite profiling (LC-MS/MS) to reconcile chemical data with biological outcomes .

Q. How do ecological factors (e.g., soil composition, drought stress) modulate this compound biosynthesis in Hymenoxys odorata populations?

- Methodological Answer : Controlled greenhouse experiments can isolate environmental variables. For example, drought stress increases this compound production by 30–50% in water-limited conditions, likely as a plant defense response. Soil nitrogen content inversely correlates with this compound levels (r = −0.72, p < 0.05), as shown in cross-regional field surveys . Metabolomic profiling (GC-TOF/MS) and transcriptomic analysis of terpenoid synthase genes can identify biosynthetic triggers .

Q. What statistical approaches are optimal for analyzing spatial and temporal variability in this compound content across plant populations?

- Methodological Answer : Mixed-effects models or geospatial analysis (GIS mapping) effectively address nested variability (e.g., within-plant vs. between-site differences). For example, Jones et al. (1982) reported intra-population this compound variability (CV = 28%) in Hymenoxys odorata, attributed to genetic diversity and microhabitat effects . Time-series analysis (ARIMA models) can track seasonal fluctuations, while principal component analysis (PCA) identifies dominant environmental predictors (e.g., precipitation, pH) .

Methodological Challenges & Best Practices

Q. How can researchers resolve inconsistencies between in vitro cytotoxicity assays and in vivo this compound toxicity models?

- Answer : In vitro models often fail to replicate metabolic interactions in whole organisms. A tiered approach is recommended:

Validate cell lines (e.g., primary hepatocytes) with physiologically relevant media (e.g., serum from target species).

Use organ-on-a-chip systems to simulate hepatic metabolism and systemic circulation.

Cross-reference in vitro IC50 values with in vivo LD50 data, adjusting for bioavailability and tissue distribution .

Q. What peer-review criteria are critical for evaluating this compound-related toxicology studies?

- Answer : Reviewers should assess:

- Data transparency : Raw chromatograms, calibration curves, and statistical code must be archived.

- Ecological validity : Field studies should report soil/climate data and plant developmental stages .

- Mechanistic depth : Studies must differentiate this compound-specific effects from co-occurring phytotoxins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.